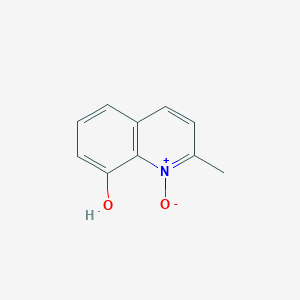

2-Methyl-8-quinolinol 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZWXVRWSIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390534 | |

| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63543-87-3 | |

| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-8-quinolinol 1-oxide

An In-depth Technical Guide to the

Introduction

2-Methyl-8-quinolinol 1-oxide, a derivative of the well-known chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. The introduction of an N-oxide functionality to the quinoline scaffold can modulate its electronic properties, bioavailability, and coordination chemistry, opening avenues for the development of novel therapeutic agents and functional materials. For instance, 8-hydroxyquinoline and its derivatives have been explored for their antibacterial, antifungal, neuroprotective, and anti-HIV activities.[1] This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in two main stages: the preparation of the precursor 2-Methyl-8-quinolinol and its subsequent N-oxidation.

Section 1: Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound reveals that the target molecule can be obtained from the direct oxidation of the nitrogen atom of 2-Methyl-8-quinolinol. The precursor, 2-Methyl-8-quinolinol, can be synthesized through a Doebner-von Miller reaction, which involves the reaction of o-aminophenol with crotonaldehyde.

The overall synthetic workflow is depicted in the following diagram:

Caption: Mechanism of N-oxidation of 2-Methyl-8-quinolinol.

Experimental Protocol for N-Oxidation

This protocol is adapted from the procedure for the N-oxidation of 8-hydroxyquinoline. [2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-8-quinolinol in glacial acetic acid.

-

Addition of Oxidant: To this solution, add 30% hydrogen peroxide.

-

Reaction Conditions: Heat the mixture on a water bath at 65-75 °C for several hours. It is advisable to add the hydrogen peroxide in portions at intervals to maintain a controlled reaction rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium carbonate.

-

The product may precipitate upon neutralization.

-

-

Purification:

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | 1 equivalent of 2-Methyl-8-quinolinol | The starting material for the N-oxidation. |

| Excess hydrogen peroxide and acetic acid | To ensure complete conversion and act as the solvent. | |

| Temperature | 65-75 °C | Provides sufficient energy for the reaction while minimizing decomposition of the peroxide and the product. |

| Reaction Time | Several hours | The reaction is typically not instantaneous and requires time for completion. |

| Purification | Recrystallization, Steam Distillation | To obtain a pure product and remove any unreacted starting material. |

Section 4: Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Melting Point: Comparison with the literature value.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic N-oxide bond stretching vibration.

-

Mass Spectrometry: To determine the molecular weight.

-

Section 5: Safety Considerations

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Handle with care and wear appropriate PPE.

-

o-Aminophenol and o-Nitrophenol: Toxic and should be handled in a fume hood with appropriate PPE.

-

General Precautions: Perform all reactions in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed, in-depth technical overview of the synthesis of this compound. By following the outlined procedures for the synthesis of the 2-Methyl-8-quinolinol precursor and its subsequent N-oxidation, researchers can reliably obtain this valuable compound for further investigation in drug discovery and materials science. The provided protocols, mechanistic insights, and safety information are intended to equip scientists with the necessary knowledge for a successful synthesis.

References

-

Ramaiah, K., & Rao, V. R. S. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 221-226. [Link]

-

Imanifard, F., Daghighi Asli, M., Najafi, E., & Notash, B. (2025). Synthesis of a Novel 2-Methyl-8-Quinolinol Complex of Zn (II) and Its Use in Organic Light Emitting Diodes (OLEDs) Fabrication. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 44(1), 150-161. [Link]

-

Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

ACS Publications. (1944). The Reactions Of 8-Quinolinol. Chemical Reviews, 35(2), 151-187. [Link]

- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.

-

ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinol, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 8-methyl-, 1-oxide. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

Introduction: The 8-Quinolinol Scaffold and its Derivatives

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-8-quinolinol 1-oxide

This guide provides a comprehensive technical overview of this compound, a derivative of the versatile chelating agent 8-hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, coordination chemistry, and potential applications of this unique molecule. By integrating established data on related compounds with expert analysis, this guide illuminates the nuanced effects of the 2-methyl and 1-oxide substitutions on the core 8-quinolinol scaffold.

8-Hydroxyquinoline (8-HQ), a heterocyclic compound featuring a phenol ring fused to a pyridine ring, is a foundational molecule in coordination chemistry and medicinal science.[1] Its ability to form stable chelate complexes with a wide array of metal ions has made it an invaluable tool in analytical chemistry for gravimetric analysis and metal ion extraction.[1][2] Beyond this, 8-HQ and its derivatives exhibit a remarkable spectrum of biological activities, including antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties, largely stemming from their ability to modulate metal homeostasis in biological systems.[3][4][5][6][7]

This guide focuses on a specific, doubly modified derivative: This compound . This molecule incorporates two key structural modifications to the 8-HQ framework:

-

A methyl group at the C2-position : This substitution is known to introduce significant steric hindrance, which can alter the stability and coordination geometry of metal complexes compared to the unsubstituted parent molecule.[8][9]

-

An N-oxide moiety at the N1-position : The N-oxide group fundamentally alters the electronic properties of the quinoline ring and introduces an additional potential coordination site (the oxygen atom), transforming the ligand from a bidentate to a potential terdentate chelating agent.

Understanding the interplay of these two modifications is crucial for predicting the compound's behavior and harnessing its potential in novel applications.

Synthesis and Characterization

The synthesis of this compound is not widely documented, but a logical pathway can be devised based on established reactions for its precursors, 2-Methyl-8-quinolinol and 8-Quinolinol 1-oxide.

Proposed Synthesis Pathway

The synthesis is a two-step process starting from the formation of the 2-Methyl-8-quinolinol precursor, followed by its N-oxidation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-quinolinol (Precursor) This protocol is adapted from a patented method involving a cyclization reaction.[10]

-

Reaction Setup: In a reflux-equipped reaction vessel, combine 33.0g (0.3 mol) of o-aminophenol with 150 mL of 18% hydrochloric acid.

-

Initiation: Stir the mixture and bring to reflux.

-

Reagent Addition: Over a period of 30 minutes, add a solution containing 14.0g (0.1 mol) of o-nitrophenol (acting as an oxidant) and 42.0 mL (0.4 mol) of crotonaldehyde. The o-nitrophenol is reduced to o-aminophenol in the process, which then participates in the reaction, improving the overall yield.[11]

-

Reaction: Maintain the reflux for 2 hours.

-

Workup: Cool the reaction mixture to room temperature and neutralize with ammonia water.

-

Extraction: Extract the product with toluene (4 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the resulting solid to yield 2-Methyl-8-hydroxyquinoline.[10]

Protocol 2: Synthesis of this compound This protocol is inferred from the established method for oxidizing 8-hydroxyquinoline.[8]

-

Reaction Setup: Dissolve the synthesized 2-Methyl-8-quinolinol in a suitable solvent like acetic acid.

-

Oxidation: Slowly add a solution of peracetic acid to the mixture while maintaining the temperature with an ice bath.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Carefully neutralize the reaction mixture. The product, this compound, is expected to precipitate.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the purified compound.[8]

Characterization

The synthesized compound should be characterized using standard analytical techniques. Expected results based on the structure and data from related compounds are:

-

NMR Spectroscopy: ¹H NMR should show characteristic aromatic proton signals, a singlet for the methyl group (around 2.7 ppm), and shifts in the quinoline ring protons due to the electronic effect of the N-oxide.[10][11] ¹³C NMR will confirm the presence of 10 unique carbon atoms.

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of C₁₀H₉NO₂.[11]

-

IR Spectroscopy: Expect to see characteristic peaks for O-H stretching, C=C and C=N aromatic ring vibrations, and a strong N-O stretching band.[12]

-

Melting Point: A sharp melting point will indicate the purity of the synthesized compound. The melting point is expected to differ significantly from the precursor, 2-Methyl-8-quinolinol (71-73 °C).[13]

Physicochemical Properties

The introduction of the methyl and N-oxide groups significantly influences the physical and chemical properties of the 8-quinolinol core.

| Property | 2-Methyl-8-quinolinol | This compound (Predicted) | Justification for Prediction |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO₂ | Addition of one oxygen atom. |

| Molecular Weight | 159.18 g/mol | 175.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to faint beige powder/crystals[13] | Likely a pale yellow or off-white solid | N-oxidation often imparts color.[8] |

| Melting Point | 71-73 °C[13] | Higher than the precursor | Increased polarity and potential for stronger intermolecular interactions (dipole-dipole). |

| Solubility | Sparingly soluble in water | More soluble in polar solvents (water, ethanol) | The N-oxide group is highly polar and can participate in hydrogen bonding. |

| Stability | Stable under normal conditions | Generally stable; may be sensitive to reducing agents | The N-oxide bond can be cleaved by reducing agents. |

Reactivity and Coordination Chemistry

The defining characteristic of 8-quinolinol derivatives is their ability to act as chelating agents. The specific modifications in this compound create a unique coordination profile.

The Impact of Steric and Electronic Effects

The chelation behavior is governed by a delicate balance between steric hindrance from the 2-methyl group and the altered electronic landscape due to the 1-oxide moiety.

-

Steric Hindrance: It is well-established that an alkyl substituent at the 2-position sterically interferes with the formation of metal complexes. This interference between the methyl group and the coordinated ligands of the metal ion typically results in lower stability constants for the metal chelates of 2-MeOx (2-Methyl-8-quinolinol) compared to the unsubstituted oxine.[8][9][14]

-

N-Oxide Coordination: The N-oxide group introduces a third potential donor atom (the oxygen), opening the possibility for the ligand to act in a terdentate fashion. This could potentially counteract the destabilizing steric effect of the methyl group by forming an additional chelate ring, thereby increasing complex stability.

Caption: Comparison of chelation, showing steric hindrance and potential terdentate coordination.

Stability of Metal Complexes

The stability of metal complexes formed with 2-Methyl-8-quinolinol is generally lower than those formed with 8-hydroxyquinoline due to the steric effect of the methyl group.[9]

Table: Stability Constants (log β₂) for Divalent Metal Ions

| Metal Ion | 8-Hydroxyquinoline | 2-Methyl-8-hydroxyquinoline |

| Cu²⁺ | 24.5 | 23.4 |

| Ni²⁺ | 21.1 | 18.4 |

| Co²⁺ | 19.6 | 17.6 |

| Zn²⁺ | 20.0 | 18.8 |

| (Data compiled from various sources representing typical values)[9] |

For this compound, the overall stability will depend on whether the energetic advantage of forming a third chelate ring via the N-oxide can overcome the steric penalty imposed by the 2-methyl group. This makes the compound an intriguing candidate for achieving selective metal binding.

Potential Applications in Research and Development

The unique structural features of this compound suggest several promising avenues for application, leveraging the vast research into the parent 8-HQ scaffold.[15][16]

-

Drug Development: 8-HQ derivatives are potent agents in treating diseases linked to metal dysregulation, such as neurodegenerative disorders (e.g., Alzheimer's disease) and various cancers.[3][4][7] The modified steric and electronic profile of this compound could lead to compounds with enhanced selectivity for specific metal ions (e.g., Cu²⁺ or Zn²⁺) implicated in these diseases, potentially reducing off-target effects. Its derivatives have also shown potential as antimicrobial and anti-HIV agents.[1][6]

-

Analytical Chemistry: The ability to form fluorescent complexes with metal ions like Al³⁺ and Zn²⁺ makes 8-HQ derivatives excellent chemosensors.[1] The N-oxide modification could shift the fluorescence properties (wavelength, quantum yield) of the resulting metal complexes, enabling the development of novel sensors with tailored sensitivities and selectivities.

-

Materials Science: Metal complexes of 8-quinolinol, particularly with aluminum (Alq₃), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs).[1][17] The synthesis of novel metal complexes using this compound could yield materials with different electroluminescent properties, potentially improving the efficiency and color purity of OLED devices.

Workflow for Chelation Analysis

To empirically determine the chelating properties and stability constants of this compound, a combination of potentiometric and spectrophotometric methods is recommended.[9]

Caption: Workflow for the characterization of metal-chelating properties.

This systematic approach allows for the precise determination of the ligand's acid dissociation constants (pKa) and the stepwise formation constants of its metal complexes, providing the quantitative data needed to validate its potential in the applications described above.

Conclusion

This compound represents a fascinating and underexplored molecule. By combining the steric influence of a 2-methyl group with the electronic and coordinating potential of a 1-oxide moiety, it offers a unique platform for developing highly selective metal chelators. While direct experimental data remains scarce, a robust understanding of its properties can be inferred from its well-characterized precursors. The proposed synthesis and characterization workflows outlined in this guide provide a clear path for researchers to explore its chemistry and unlock its potential in medicinal chemistry, analytical science, and materials development.

References

- MacSphere by McMaster University. 2-Substituted 8-Quinolinols as Terdentate Chelating Agents. Available from: https://macsphere.mcmaster.ca/bitstream/11375/17389/1/fulltext.pdf

- PubChem. Quinoline, 8-methyl-, 1-oxide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12488418

- NIST. 8-Quinolinol, 2-methyl-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C826813&Mask=200

- Sigma-Aldrich. 2-Methyl-8-quinolinol 98. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/132124

- Benchchem. A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives. Available from: https://www.benchchem.

- Otto Chemie Pvt. Ltd. 2-Methyl-8-quinolinol, 98%. Available from: https://www.ottokemi.com/product/2-methyl-8-quinolinol-98-826-81-3

- Society for Information Display (SID). Synthesis of a Novel 2-Methyl-8-Quinolinol Complex of Zn (II) and Its Use in Organic Light Emitting Diodes (OLEDs) Fabrication. Available from: https://www.sid.org/getattachment/18a032d1-2470-4965-9831-29402511475a/20-2.aspx

- MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: https://www.mdpi.com/1422-8599/2023/3/M1672

- Sigma-Aldrich. 2-Methyl-8-quinolinol 98. Available from: https://www.sigmaaldrich.com/CH/de/product/aldrich/132124

- Sigma-Aldrich. 2-Methyl-8-quinolinol 98. Available from: https://www.sigmaaldrich.com/catalog/product/aldrich/132124?lang=en®ion=US

- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: https://patents.google.

- PubChem. 2-Methyl-8-hydroxyquinoline. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/13224

- YouTube. Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Available from: https://www.youtube.

- Patsnap. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: https://www.patsnap.

- Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: https://www.dovepress.com/8-hydroxyquinolines-a-review-of-their-metal-chelating-properties-and-peer-reviewed-fulltext-article-DDDT

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Available from: https://patents.google.

- Taylor & Francis Online. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: https://www.tandfonline.com/doi/full/10.2147/DDDT.S102229

- ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: https://www.researchgate.

- ResearchGate. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: https://www.researchgate.

- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: https://typeset.

- Tokyo Chemical Industry. 2-Methyl-8-quinolinol. Available from: https://www.tcichemicals.com/IN/en/p/M0420

- Fisher Scientific. 2-Methyl-8-quinolinol 98.0+%, TCI America™. Available from: https://www.fishersci.com/shop/products/2-methyl-8-quinolinol-98-0-tci-america-3/M04205G

- NIST. 8-Quinolinol, 2-methyl-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C826813&Units=SI&Mask=4#Thermo-Phase

- PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Available from: https://pubmed.ncbi.nlm.nih.gov/33513476/

- Brainly.in. Complexes of Ni2+ with 8-hydroxy quinolone are more stable than that of 2-methyl-8- hydroxy quinoline. Explain. Available from: https://brainly.in/question/32977536

- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293529/

- ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Available from: https://www.researchgate.net/publication/348873752_Insights_of_8-Hydroxyquinolines_A_Novel_Target_in_Medicinal_Chemistry

- Wiley Online Library. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: https://onlinelibrary.wiley.com/doi/10.1002/chin.201502279

- ACS Publications. The Reactions Of 8-Quinolinol. Available from: https://pubs.acs.org/doi/10.1021/cr60105a001

- NIST. 8-Quinolinol, 2-methyl-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C826813&Units=SI&Mask=1#Thermo-Gas

- PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4934797/

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 12. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methyl-8-quinolinol, 98% 826-81-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 14. brainly.in [brainly.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sid.ir [sid.ir]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Methyl-8-quinolinol 1-Oxide

Abstract

Introduction

Heterocyclic N-oxides, particularly those derived from quinoline scaffolds, are a pivotal class of compounds in drug discovery. The N-oxide moiety can significantly alter the parent molecule's properties, often improving solubility, modifying metabolic pathways, or acting as a bioreductive prodrug in hypoxic environments, such as solid tumors. 2-Methyl-8-quinolinol 1-oxide, the subject of this guide, is the N-oxide derivative of 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine), a well-known chelating agent.[1][2]

The journey from a synthesized compound to a viable drug candidate or functional material is critically dependent on an accurate and thorough understanding of its physicochemical properties.[3][4][5] These properties—including melting point, solubility, and the acid dissociation constant (pKa)—govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[6] They are the foundational data points upon which formulation, dosage, and delivery strategies are built.

This guide provides the experimental architecture needed to systematically determine these core physical properties for this compound, ensuring data integrity and reproducibility.

Purity Assessment: The Prerequisite for Accurate Measurement

Before any physical property can be accurately measured, the purity of the synthesized this compound must be rigorously established. Impurities can significantly alter experimental outcomes, for instance, by depressing and broadening the melting point range. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard method for this assessment.

A typical synthesis route involves the oxidation of the parent compound, 2-Methyl-8-quinolinol, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Following synthesis and purification (e.g., by recrystallization or column chromatography), purity should be quantified.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

System Preparation: Use a C18 column and a mobile phase gradient, typically of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Injection & Elution: Inject a small volume (e.g., 5-10 µL) onto the column. Run a gradient elution, for example, from 10% to 95% acetonitrile over 15-20 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (determined by an initial UV scan).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is typically required for subsequent physicochemical profiling.

Fundamental Physical Properties: Experimental Protocols

2.1 Melting Point (MP) Determination

Expertise & Causality: The melting point is a fundamental thermal property that serves as a crucial indicator of purity.[7] A sharp, well-defined melting range (typically <2°C) is characteristic of a pure crystalline solid. The capillary method with a modern digital apparatus provides a precise and reproducible means of determination.[8][9]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10] Load the sample into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[9][10]

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Scan (Optional but Recommended): Perform an initial rapid determination by heating quickly to find the approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Cool the apparatus to at least 15-20°C below the approximate melting point.[10] Begin heating at a slow, controlled rate of 1°C per minute.[9]

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

2.2 Aqueous Solubility Determination

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5][11] Poor solubility can be a major hurdle in drug development.[12] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[13] The method ensures that a saturated solution is formed by allowing sufficient time for equilibrium to be reached between the solid compound and the solvent.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

System Setup: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample must then be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed to remove all undissolved solids.[12]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

Result: The calculated concentration represents the equilibrium solubility of the compound in that specific medium.

Caption: Shake-Flask Method for Solubility.

2.3 Acidity Constant (pKa) Determination

Expertise & Causality: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is paramount as the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[4] For compounds with a chromophore near the ionization site, UV-metric titration is a rapid and material-sparing method for pKa determination.[15][16] The principle relies on the fact that the protonated and deprotonated species will have different UV absorbance spectra.[17]

Protocol: pKa Determination by UV-Metric Titration

-

Wavelength Selection: Record the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.[17]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Measurement: Prepare solutions of this compound at a constant concentration in each buffer solution. Measure the absorbance of each solution at the pre-determined analytical wavelengths.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[18] This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation or graphically as the midpoint of the curve.[18]

Caption: Conceptual Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis provides the structural "fingerprint" of this compound, confirming its identity and providing insights into its electronic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Expect characteristic aromatic signals for the quinoline ring protons. The presence of the electron-withdrawing N-oxide group is expected to cause a downfield shift (to higher ppm values) for protons on the heterocyclic ring compared to the parent 2-Methyl-8-quinolinol. The methyl group protons should appear as a singlet in the aliphatic region.

-

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. Similar to the proton spectrum, carbons in the pyridine ring of the N-oxide will be shifted downfield relative to the parent compound.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, the key diagnostic peak will be the N-O stretching vibration. This band is typically strong and appears in the 1200-1350 cm⁻¹ region for aromatic N-oxides.[19][20]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion: The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀NO⁺.

-

Characteristic Fragmentation: A hallmark of N-oxide fragmentation in mass spectrometry (especially under APCI or ESI conditions) is the loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion.[21][22][23] Another potential fragmentation is the loss of a hydroxyl radical ([M+H-17]⁺).[21] These fragments are highly diagnostic for the N-oxide functionality.

-

Summary of Physical Properties

This table should be populated with experimentally determined data as generated through the protocols outlined in this guide.

| Property | Value | Method | Notes |

| Molecular Formula | C₁₀H₉NO | - | - |

| Molecular Weight | 175.19 g/mol | - | - |

| Appearance | TBD | Visual Inspection | - |

| Melting Point | TBD (°C) | Capillary Method | Purity >98% required. |

| Aqueous Solubility | TBD (µg/mL or µM) | Shake-Flask (pH 7.4, 25°C) | Represents thermodynamic equilibrium solubility.[13] |

| pKa | TBD | UV-Metric Titration | Defines the ionization state at different pH values. |

(TBD = To Be Determined)

Conclusion

The systematic characterization of a new chemical entity's physical properties is a non-negotiable cornerstone of scientific research and drug development. This guide provides a comprehensive and methodologically sound approach for determining the key physical properties of this compound. By adhering to these detailed protocols, researchers can generate the accurate, reliable, and reproducible data necessary to understand the compound's behavior, inform formulation strategies, and confidently advance their scientific objectives. The emphasis on the causality behind each experimental step ensures that the data is not just collected, but understood in its full context.

References

A curated list of authoritative sources cited within this guide.

-

Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

G. S. Papaioannou, et al. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

A. Avdeef, et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

S. K. Singh, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

X-Chem. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?[Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

A. Llinàs, et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

NASA Technical Reports Server. (1968, January 1). Mass spectra of quinoline and isoquinoline N-oxides. [Link]

-

M. S. Lee, et al. (2006, August 25). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

-

M. A. De la Cruz, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

L. M. Kustov, et al. (2023, March 15). IR-spectroscopic study of complex formation of nitrogen oxides (NO, N2O) with strong Lewis acid sites and the reactivity of adsorbed species in CO and CH4 oxidation. PubMed. [Link]

-

ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?[Link]

-

Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

L. M. Kustov, et al. (2021, December 22). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. PubMed Central. [Link]

-

ResearchGate. (2025, November 4). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. [Link]

-

The Journal of Physical Chemistry. (n.d.). The Preparation and Infrared Spectra of the Oxides of Nitrogen. [Link]

-

SpectraBase. (n.d.). Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts. [Link]

-

R. Ramanathan, et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

-

SpectraBase. (n.d.). Quinoline N-oxide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Quinoline N-oxide - Optional[17O NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025, August 6). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

-

PubChem. (n.d.). Quinoline, 8-methyl-, 1-oxide. [Link]

-

F. Imanifard, et al. (2024, September 30). Synthesis of a Novel 2-Methyl-8-Quinolinol Complex of Zn (II) and Its Use in Organic Light Emitting Diodes (OLEDs) Fabrication. SID. [Link]

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. [Link]

-

ResearchGate. (2025, August 6). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). 8-Quinolinol, 2-methyl-. [Link]

- Patsnap. (n.d.).

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

Sources

- 1. 2-Methyl-8-quinolinol 98 826-81-3 [sigmaaldrich.com]

- 2. 8-Quinolinol, 2-methyl- [webbook.nist.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. fiveable.me [fiveable.me]

- 7. pennwest.edu [pennwest.edu]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. mt.com [mt.com]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. IR-spectroscopic study of complex formation of nitrogen oxides (NO, N2O) with strong Lewis acid sites and the reactivity of adsorbed species in CO and CH4 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-8-quinolinol 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-8-quinolinol 1-oxide (CAS No. 70450-83-8), a heterocyclic N-oxide derivative of the well-known chelating agent 2-Methyl-8-quinolinol. While its non-oxidized parent compound has been extensively studied, this guide will focus on the unique structural, spectroscopic, and chemical characteristics imparted by the N-oxide functional group. We will delve into its synthesis, molecular architecture, and potential applications, offering insights for its utilization in coordination chemistry, materials science, and drug discovery.

Introduction: The Significance of the N-Oxide Moiety

The introduction of an N-oxide group to a heterocyclic system like quinoline profoundly alters its electronic and steric properties. In this compound, the oxygen atom attached to the quinoline nitrogen acts as a strong electron-donating group, increasing the electron density of the ring system. This modification influences the molecule's reactivity, coordination ability, and biological activity. Understanding these changes is crucial for harnessing the full potential of this compound in various scientific applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar quinoline ring system with a methyl group at the 2-position and a hydroxyl group at the 8-position. The key feature is the N-oxide bond at the 1-position.

Table 1: Physicochemical Properties of 2-Methyl-8-quinolinol and its 1-Oxide Derivative

| Property | 2-Methyl-8-quinolinol | This compound |

| CAS Number | 826-81-3 | 70450-83-8[1] |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO₂ |

| Molecular Weight | 159.18 g/mol | 175.18 g/mol |

| Appearance | White to light yellow or light orange powder/crystals[2] | Not explicitly documented; likely a crystalline solid |

| Melting Point | 71-73 °C | Not experimentally determined |

| Boiling Point | 267 °C | Not experimentally determined |

| Solubility | Insoluble in water[3] | Expected to have increased water solubility due to the polar N-oxide group |

The presence of the N-oxide group introduces a dipole moment, which is expected to increase the compound's polarity and, consequently, its solubility in polar solvents compared to its parent compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the oxidation of the nitrogen atom in the precursor, 2-Methyl-8-quinolinol.

Synthetic Pathway: N-Oxidation

A common and effective method for the N-oxidation of quinoline derivatives is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable organic solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-Methyl-8-quinolinol in dichloromethane (DCM).

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in DCM to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining peroxy acid.

-

Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the literature, the expected spectral features can be predicted based on the analysis of its parent compound and related N-oxide analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The electron-donating effect of the N-oxide group will likely cause a downfield shift of the protons on the pyridine ring compared to the parent compound. The methyl group protons should appear as a singlet, typically in the range of 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbons in the pyridine ring, particularly those alpha and gamma to the nitrogen, are expected to be significantly affected by the N-oxidation, showing shifts in their resonance frequencies.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching of the hydroxyl group. The N-O stretching vibration is a characteristic feature and is typically observed in the 1300-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 175, corresponding to the molecular formula C₁₀H₉NO₂. Fragmentation patterns can provide further structural information.

Coordination Chemistry and Potential Applications

The presence of both the hydroxyl group and the N-oxide oxygen atom makes this compound a versatile bidentate or potentially tridentate ligand for metal complexation. The N-oxide group can act as a "hard" donor, showing a preference for hard metal ions.

Caption: Potential coordination modes of this compound.

The resulting metal complexes may exhibit enhanced stability and unique photophysical or biological properties compared to complexes with the parent ligand.

Drug Development and Biological Activity

Quinoline derivatives and their N-oxides are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chelation of metal ions by these ligands can enhance their biological efficacy. The increased lipophilicity of the metal complexes can facilitate their transport across cell membranes, leading to improved bioavailability and therapeutic potential. Further research into the biological evaluation of this compound and its metal complexes is warranted.

Materials Science

Metal complexes of quinoline derivatives are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The N-oxide functionality can influence the photoluminescent properties of the resulting metal complexes, potentially leading to new materials with tailored emission characteristics.

Conclusion and Future Perspectives

This compound represents a promising but currently underexplored molecule with significant potential in coordination chemistry, drug development, and materials science. The introduction of the N-oxide group imparts unique electronic and steric properties that can be exploited to design novel functional molecules and materials. This technical guide has provided a foundational understanding of its structure, synthesis, and potential applications. Further experimental and theoretical investigations are necessary to fully elucidate the properties and unlock the full potential of this intriguing compound. Future research should focus on obtaining detailed spectroscopic and crystallographic data, exploring its coordination chemistry with a variety of metal ions, and conducting comprehensive biological activity screening.

References

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 8-methyl-, 1-oxide. Retrieved from [Link]

-

Baghdad Science Journal. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2-picoline). Baghdad Science Journal, 10(2), 696-704. Retrieved from [Link]

-

MDPI. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6994–7004. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Retrieved from [Link]

-

McMaster University. (n.d.). Aluminum Complexes of 2-Methyl-8-hydroxyquinoline. Retrieved from [Link]

-

NIST. (n.d.). 8-Quinolinol, 2-methyl-. Retrieved from [Link]

-

MDPI. (2024). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 29(1), 123. Retrieved from [Link]

-

ResearchGate. (2021). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1358. Retrieved from [Link]

-

ChemBK. (n.d.). 2-methylquinolin-8-ol. Retrieved from [Link]

-

NIH. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

-

ResearchGate. (2014). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

-

ResearchGate. (2021). Biological evaluation of newly synthesized quinoline–based compound PPQ-8 in acute and chronic toxoplasmosis: An experimental study. Retrieved from [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4993. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.. Retrieved from [Link]

-

ResearchGate. (2002). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-8-quinolinol 1-oxide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-8-quinolinol 1-oxide, a heterocyclic N-oxide derivative of the well-studied chelating agent 2-Methyl-8-quinolinol. While direct literature on the 1-oxide is sparse, this document builds a foundational understanding by thoroughly examining its parent compound, detailing the synthetic pathways to the N-oxide, and exploring the emergent biological and physicochemical properties conferred by the N-oxide functional group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential and applications of this class of compounds. The Chemical Abstracts Service (CAS) number for this compound is 70450-83-8 [1]. Another CAS number, 63543-87-3, has also been associated with this compound[2].

Introduction: The Quinoline N-Oxide Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4]. The introduction of an N-oxide functionality to this heterocyclic system significantly alters its electronic and steric properties, often leading to enhanced biological activity, modified solubility, and novel mechanisms of action[5][6]. Heterocyclic N-oxides are recognized for their roles as prodrugs, their ability to act as bioisosteric replacements for other functional groups, and their unique reactivity, which can be exploited in targeted drug delivery and bioimaging[6][7][8]. This guide focuses on this compound, leveraging the extensive knowledge of its precursor to predict its potential as a valuable compound in drug discovery and materials science.

Foundational Precursor: 2-Methyl-8-quinolinol

A thorough understanding of 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine) is crucial for predicting the properties and potential of its N-oxide derivative.

Physicochemical Properties

2-Methyl-8-quinolinol is a white to light-yellow crystalline powder. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 826-81-3 | [9][10][11] |

| Molecular Formula | C₁₀H₉NO | [10] |

| Molecular Weight | 159.19 g/mol | [10] |

| Melting Point | 72.0 to 74.0 °C | [10] |

| Boiling Point | 267 °C | |

| Appearance | White to light yellow to light orange powder/crystal | [10] |

| Synonyms | 8-Hydroxy-2-methylquinoline, 2-Methyloxine, 8-Hydroxyquinaldine | [10] |

Synthesis of 2-Methyl-8-quinolinol

The synthesis of 2-Methyl-8-quinolinol is well-established, with common methods including the Skraup synthesis and its variations. One documented laboratory-scale synthesis involves the reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent like o-nitrophenol.

Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline [12]

-

Reaction Setup: To a reflux apparatus, add 33.0g (0.3 mol) of o-aminophenol and 150 mL of 18% hydrochloric acid.

-

Addition of Reagents: While stirring and refluxing, slowly add a solution of 14.0g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde over a period of 30 minutes.

-

Reaction: Continue to reflux the mixture for 2 hours. The o-nitrophenol acts as an oxidizing agent and is itself reduced to o-aminophenol, which can then react further, improving the overall yield[13].

-

Workup: Cool the reaction mixture and neutralize with ammonia water.

-

Extraction: Extract the product with toluene (4 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a black solid.

-

Final Purification: Distill the crude product under reduced pressure, collecting the fraction at 149-155 °C / 246Pa to obtain pure 2-methyl-8-hydroxyquinoline. The expected yield is ≥85%[12].

Causality: The acidic medium facilitates the cyclization reaction, while the oxidizing agent is crucial for the aromatization of the heterocyclic ring to form the quinoline core. The multi-step extraction and distillation are necessary to remove byproducts and unreacted starting materials, ensuring a high-purity final product.

Caption: Synthesis workflow for 2-Methyl-8-quinolinol.

Synthesis of this compound

The conversion of a quinoline to its corresponding N-oxide is typically achieved through oxidation. This transformation introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's biological and physical properties[8].

General Principles of N-Oxidation

The nitrogen atom in the quinoline ring is susceptible to oxidation by various reagents, most commonly peroxy acids. The choice of oxidizing agent and reaction conditions is critical to prevent unwanted side reactions, such as oxidation of the methyl group[14][15][16]. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation due to its effectiveness under mild conditions[17].

Experimental Protocol: General N-Oxidation of Quinolines [17]

-

Dissolution: Dissolve the parent quinoline (e.g., 2-Methyl-8-quinolinol) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Cool the solution in an ice bath and add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Workup: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for N-oxidation of 2-Methyl-8-quinolinol.

Potential Applications in Drug Development

While specific studies on this compound are limited, the known biological activities of quinoline N-oxides provide a strong rationale for its investigation in several therapeutic areas[5].

Antimicrobial and Antiparasitic Activity

Quinoline N-oxides have demonstrated significant activity against a variety of pathogens, including bacteria, fungi, and parasites[5][18]. The N-oxide moiety can enhance the antimicrobial efficacy of the parent quinoline. For instance, quinoxaline 1,4-dioxides, which are structurally related, are known to have broad-spectrum antimicrobial properties[18]. The mechanism of action is often linked to the molecule's ability to be reduced in hypoxic environments, generating reactive radical species that can damage cellular components like DNA[6]. This makes them particularly interesting for targeting microaerophilic or anaerobic pathogens.

Anticancer Properties

Many heterocyclic N-oxides are investigated as hypoxia-activated prodrugs for cancer therapy[6][8]. Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the N-oxide bond, releasing a cytotoxic agent in the tumor microenvironment, thereby minimizing systemic toxicity[6]. Given that the parent 8-hydroxyquinoline scaffold has been explored for its anticancer potential, the N-oxide derivative is a logical candidate for development as a hypoxia-targeted agent. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is a known target for some quinoline derivatives, and N-oxides may exhibit similar or enhanced inhibitory activity[5].

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 63543-87-3 [sigmaaldrich.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different biological activities of quinoline [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Methyl-8-quinolinol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 2-Methyl-8-quinolinol | 826-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 2-Methyl-8-quinolinol, 98% 826-81-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 12. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-8-quinolinol 1-oxide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-8-quinolinol 1-oxide and its Congeners

Abstract

The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities. This guide delves into the intricate mechanisms of action of 8-hydroxyquinoline derivatives, with a specific focus on 2-Methyl-8-quinolinol and its N-oxide form, this compound. We will explore the foundational role of metal ion chelation in mediating the biological effects of these compounds, leading to their observed antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive review of the current understanding but also actionable experimental protocols to investigate these mechanisms further.

Introduction: The Prominence of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic organic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at position eight.[1] This unique structure confers upon 8-HQ and its derivatives a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][2] This chelating property is the linchpin of their diverse biological activities, which span from antimicrobial and antifungal to anticancer and neuroprotective effects.[3][4]

The introduction of a methyl group at the 2-position, yielding 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine), modulates the lipophilicity and steric hindrance of the molecule, thereby influencing its biological efficacy and target specificity.[5][6] The further oxidation of the quinoline nitrogen to form this compound is anticipated to alter its electronic properties, solubility, and metabolic stability, potentially leading to novel therapeutic applications. While the direct mechanism of the 1-oxide derivative is less explored, its action is presumed to be closely related to the parent molecule, primarily through its potent metal-chelating capabilities.

The Core Mechanism: Metal Ion Chelation

The predominant mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions.[7] Most of the biological activities of 8-HQ and its derivatives originate from this chelating ability.[3] Metal ions such as iron (Fe), copper (Cu), and zinc (Zn) are crucial cofactors for a multitude of enzymes involved in vital cellular processes, including DNA replication, cellular respiration, and signal transduction.

By sequestering these metal ions, 8-HQ derivatives can disrupt these fundamental processes, leading to cytostatic or cytotoxic effects. The formation of a stable five-membered ring with the metal ion, involving the hydroxyl oxygen and the ring nitrogen, is thermodynamically favorable.

Caption: Chelation of a divalent metal ion by 2-Methyl-8-quinolinol.

Antimicrobial Mechanism of Action

The antimicrobial properties of 2-Methyl-8-quinolinol and its derivatives are well-documented.[5] The primary mechanism is believed to be the deprivation of essential metal ions from microbial enzymes. For instance, iron is a critical component of cytochromes in the electron transport chain, and its chelation can disrupt cellular respiration.

Furthermore, the formed metal-ligand complex itself can be toxic. The lipophilicity of the 8-HQ derivative allows it to traverse the microbial cell membrane. Once inside, it can chelate intracellular metal ions, and the resulting complex may have altered redox properties, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Anticancer Mechanism of Action

The anticancer activity of 8-hydroxyquinoline derivatives, including platinum(II) complexes of 2-methyl-8-quinolinol derivatives, is a significant area of research.[8][9] The proposed mechanisms are multifaceted and often converge on the induction of programmed cell death (apoptosis).

Induction of Apoptosis and Cell Cycle Arrest

Studies on platinum(II) complexes with 5,7-dichloro-2-methyl-8-quinolinol and 5,7-dibromo-2-methyl-8-quinolinol have demonstrated potent cytotoxic activity against various cancer cell lines. Mechanistic investigations revealed that these complexes can induce cell cycle arrest, primarily at the S phase, by down-regulating the expression of key cell cycle proteins like cyclin A and CDK2. This arrest prevents the cancer cells from progressing through the cell cycle and proliferating.

Furthermore, these compounds have been shown to induce apoptosis, as evidenced by an increased percentage of apoptotic cells upon treatment.[9]

Mitochondrial Dysfunction

The mitochondrion is a key player in the regulation of apoptosis. The platinum complexes of 2-methyl-8-quinolinol derivatives have been found to cause mitochondrial dysfunction.[9] This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade and executes apoptosis.

Caption: Proposed anticancer signaling pathway for 2-Methyl-8-quinolinol derivatives.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, the following detailed experimental protocols are provided.

Protocol for MTT Assay to Determine Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., T-24, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes the reported cytotoxic activities of platinum(II) complexes of 2-methyl-8-quinolinol derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| [Pt(ClQ)(DMSO)Cl] | MGC80-3 | 5.02–34.38 | |

| [Pt(ClQ)(DMSO)Cl] | T-24 | 5.02 ± 0.62 | |

| [Pt(ClQ)(DMSO)Cl] | Hep-G2 | 5.02–34.38 | |

| [Pt(ClQ)(DMSO)Cl] | BEL-7402 | 5.02–34.38 | |

| [Pt(BrQ)(DMSO)Cl] | T-24 | 18.02 ± 1.05 | |

| Cisplatin | T-24 | > IC50 of ClQ-Pt |

Conclusion

This compound and its related derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action is intrinsically linked to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in both microbial pathogens and cancer cells. The induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction are key events in their anticancer activity. The experimental protocols provided herein offer a robust framework for the continued investigation and elucidation of the detailed molecular mechanisms of these versatile compounds, paving the way for the development of novel and effective therapeutic agents.

References

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved from [Link]

-

Al-Busafi, M., et al. (2018). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 49(32). Retrieved from [Link]

-

Omar, F. A., et al. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 5(2). Retrieved from [Link]

-

Wu, R. C., et al. (2019). Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. European Journal of Medicinal Chemistry, 162, 435-443. Retrieved from [Link]

-

Wu, R. C., et al. (2020). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 49(3), 786-796. Retrieved from [Link]

-

Tan, M., et al. (2019). Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. European Journal of Medicinal Chemistry, 162, 435-443. Retrieved from [Link]

-

Al-Mawsawi, L. Q., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4988. Retrieved from [Link]

-

Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 193-207. Retrieved from [Link]

-

Al-Busafi, M. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

-

Mandal, S., et al. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Green Chemistry, 23(15), 5346-5373. Retrieved from [Link]

-

Cui, C. B., et al. (2010). Biologically active quinoline and quinazoline alkaloids part I. Current medicinal chemistry, 17(13), 1216–1251. Retrieved from [Link]

-

Patel, K. D., et al. (2013). Synthesis Characterization and Biological Investigations on Metal Complexes of 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-8-hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Quinolinol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-甲基-8-喹啉醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 2-Methyl-8-quinolinol 1-oxide

Foreword

For professionals in pharmaceutical research and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the foundation upon which safe, effective, and reliable medicines are built. The stability profile of a compound dictates its formulation, packaging, storage conditions, and ultimately, its shelf-life. This guide provides a comprehensive technical framework for assessing the stability and elucidating the degradation pathways of 2-Methyl-8-quinolinol 1-oxide. While this molecule serves as our primary subject, the principles and methodologies detailed herein are broadly applicable to other N-oxide compounds and heterocyclic entities. Our approach is grounded in first principles of chemical reactivity, guided by international regulatory standards, and focused on providing practical, field-proven insights into experimental design and data interpretation.

Introduction: The Chemical Identity and Significance of this compound